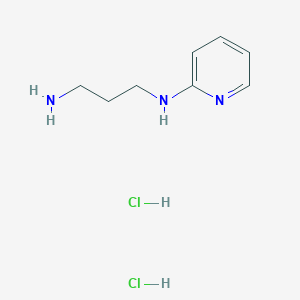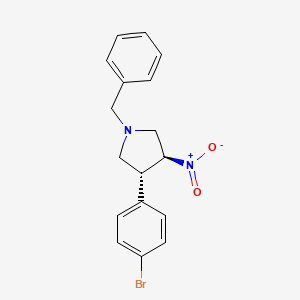
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (also known as R-BP-NP) is a synthetically produced organic compound. It is a member of the nitro-pyrrolidine family, which is a class of compounds that are known for their chemical reactivity, and for their ability to form both covalent and non-covalent bonds. R-BP-NP has been studied extensively in the laboratory, and has been found to have a wide range of applications in scientific research.
Mechanism of Action
R-BP-NP is a highly reactive compound, and its mechanism of action is complex. It is believed to undergo a series of reactions that involve the formation of covalent and non-covalent bonds. The first step in the mechanism of action is the formation of a covalent bond between the nitro group of R-BP-NP and an electron-rich group of the substrate molecule. This covalent bond is then broken, and the nitro group of R-BP-NP is converted into a nitronium ion. The nitronium ion then reacts with the substrate molecule, forming a new covalent bond between the nitronium ion and the electron-rich group of the substrate molecule. This covalent bond then undergoes further reactions, resulting in the formation of a new compound.
Biochemical and Physiological Effects
R-BP-NP has been studied extensively in the laboratory, and has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins and other molecules. Additionally, R-BP-NP has been found to have an anti-inflammatory effect, and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
R-BP-NP has several advantages for use in laboratory experiments. It is a highly reactive compound, which allows for a wide range of reactions to be studied. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, there are also some limitations to using R-BP-NP in laboratory experiments. It is a highly reactive compound, and can cause unwanted side reactions if not handled properly. Additionally, it is not water-soluble, which can limit its use in certain experiments.
Future Directions
R-BP-NP has a wide range of potential applications in scientific research. It has been studied extensively in the laboratory, and has been found to have a wide range of effects on biochemical and physiological processes. In the future, it may be used to study the effects of nitration on the structure and reactivity of other organic compounds. Additionally, it may be used in the synthesis of other compounds, such as esters and amines. Furthermore, it may be used to study the effects of nitration on the stability and reactivity of these compounds. Finally, it may be used to study the effects of nitration on the structure and reactivity of proteins and other molecules.
Synthesis Methods
R-BP-NP is synthesized by a process known as nitration. This process involves the reaction of an organic compound with a nitrating agent, such as nitric acid or sulfuric acid. The nitrating agent is added to the organic compound, which is then heated until the reaction is complete. The product of this reaction is the R-BP-NP molecule. The reaction is typically carried out in a solvent, such as acetonitrile or dichloromethane, and is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.
Scientific Research Applications
R-BP-NP has been studied extensively in the laboratory, and has been found to have a wide range of applications in scientific research. It has been used as a model compound to study the effects of nitration on the structure and reactivity of other organic compounds. It has also been used in the synthesis of other compounds, such as nitro-pyrrolidines, and has been used to study the effects of nitration on the stability and reactivity of these compounds. Additionally, R-BP-NP has been used in the synthesis of other organic compounds, such as esters and amines, and has been used to study the effects of nitration on the structure and reactivity of these compounds.
properties
IUPAC Name |
(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNFOQIYDOAQA-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

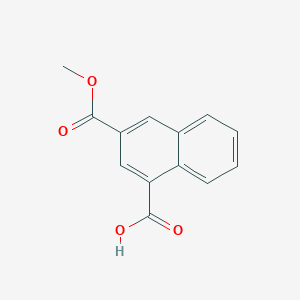


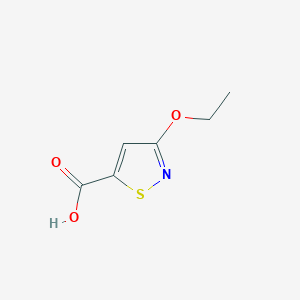

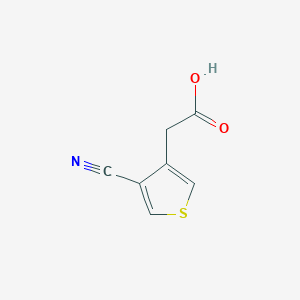

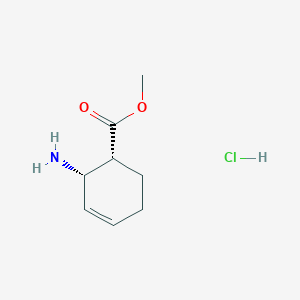

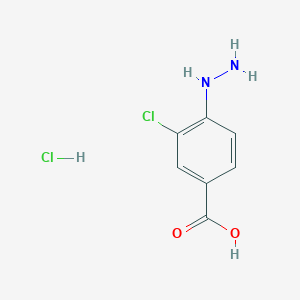
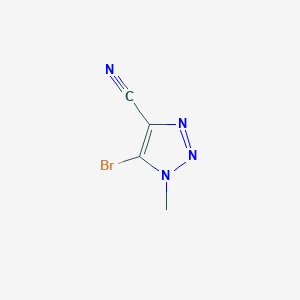
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)

